1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-1-2-8(6(3-5)10(12,13)14)17-4-7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSTESNVVWXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Overview
| Step | Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF | Mass-to-volume ratio 1:2-50, temperature −78°C to 0°C | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF or METHF | Cooling critical to control reactivity |
| 2 | Addition of Grignard reagent isopropylmagnesium chloride | Molar ratio 1:0.8-1.5, stirring 0.5-2 h | Isopropylmagnesium chloride | Forms 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |
| 3 | Addition of low molecular weight alcohol (C1-C4, preferably methanol) | Molar ratio 1:0.8-1.2 | Methanol or other C1-C4 alcohol | Quenches reaction to yield intermediate |
| 4 | Addition of Grignard reagent isopropylmagnesium chloride-lithium chloride composite | Temperature raised to 10-50°C, stirring 0.5-2 h | Isopropylmagnesium chloride-lithium chloride composite | Prepares for carboxylation |
| 5 | Carboxylation by bubbling CO2 | Temperature −30 to 0°C, CO2 inlet 5-30 min | Carbon dioxide | Introduces carboxylic acid functionality |
| 6 | Acidification with hydrochloric acid, extraction, drying, and concentration | pH adjusted to 1-5, drying with MgSO4 or Na2SO4 | HCl, organic solvents (ethyl acetate, etc.) | Yields mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid |
| 7 | Selective methylation of the mixture with methyl iodide | Reaction at 0-80°C for 5-48 h in mixed solvents THF/METHF and DMF/DMAc | Methyl iodide, K2CO3 or other base | Methylates only the 5-carboxylic acid isomer, enabling separation |
| 8 | Extraction, drying, concentration, crystallization, and filtration | Cooling to −5 to 5°C | Organic solvents, aqueous acid | Isolates pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
Reaction Scheme Summary
- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, selective mono-debromination and functionalization are achieved by controlled Grignard reagent addition.
- Carboxylation with CO2 introduces the acid group at the 4-position.
- The resulting mixture contains positional isomers, which are separated by selective methylation of the 5-carboxylic acid isomer.
- Final acid is isolated by acid-base extraction and crystallization.
Example Experimental Data
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Starting material amount | 1.50 | g | 1-methyl-4-bromo-1H-1,2,3-triazole |
| Grignard reagent volume | 8.19 | mL | 1.3 M isopropylmagnesium chloride-lithium chloride composite |
| Reaction temperature | 0 to 16 | °C | Controlled for selectivity |
| CO2 bubbling time | 10 | min | At −10°C |
| Methylation reaction time | 48 | h | At 20-30°C |
| Yield of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | 49 | % | After purification |
This example illustrates the process for a methyl-substituted triazole acid but is directly applicable to the 4-bromo-2-(trifluoromethyl)phenyl substituted analog by substituting the appropriate aryl group in the starting material.
Supporting Synthetic Methodologies
The synthesis of 1,2,3-triazoles, including functionalized carboxylic acids, often relies on the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, which is the foundational reaction to form the triazole ring. Modern methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-substituted triazoles. However, for the specific carboxylic acid at the 4-position, further functionalization steps such as halogenation, Grignard reactions, and carboxylation are employed.
Summary Table of Preparation Method Features
| Feature | Description | Advantages | Challenges |
|---|---|---|---|
| Starting material | 1-substituted-4,5-dibromo-1H-1,2,3-triazole with aryl substituent | Readily available or synthesized | Requires precise substitution pattern |
| Key reagents | Isopropylmagnesium chloride, CO2, methyl iodide | High selectivity, industrial scalability | Sensitive to moisture and temperature |
| Reaction conditions | Low temperatures (−78 to 50°C), inert atmosphere | Control over regioselectivity | Requires cooling and inert atmosphere handling |
| Purification | Selective methylation and crystallization | Efficient separation of isomers | Multiple extraction steps |
| Yield | Moderate to high (~49% example) | Suitable for scale-up | Optimization needed for specific substituents |
Chemical Reactions Analysis
Types of Reactions: 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines, suggesting potential as a lead compound in cancer therapy .
- Case Study : A study demonstrated that derivatives of this compound could inhibit cell proliferation in vitro, indicating its potential use in developing new anticancer drugs.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Agrochemical Applications
-
Herbicides and Fungicides :
- The compound is being explored for its potential use in agrochemicals, particularly as a herbicide or fungicide. Its unique structure allows it to disrupt specific biochemical pathways in plants .
- Case Study : In vitro studies showed that derivatives of this triazole compound exhibited significant herbicidal activity against common weeds, suggesting its applicability in agricultural settings.
- Plant Growth Regulators :
Material Science Applications
- Synthesis of Advanced Materials :
- Nanotechnology :
Mechanism of Action
The mechanism of action of 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
Key SAR Trends :
Halogen Effects : Bromo and chloro substituents enhance bioactivity via hydrophobic interactions, with Br offering greater steric bulk.
Heteroaromatic Systems : Thiazole and pyrazole moieties expand π-π stacking and hydrogen-bonding capabilities, critical for antiproliferative activity.
Biological Activity
1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring that is known for its role in various biological functions. The presence of the bromine and trifluoromethyl groups enhances its chemical reactivity and biological potency.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid |
| Molecular Formula | C10H6BrF3N4O2 |
| Molecular Weight | 332.08 g/mol |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can act as a competitive inhibitor for various enzymes, including xanthine oxidase (XO), which is involved in purine metabolism. Inhibition of XO can lead to decreased production of uric acid, making this compound a potential therapeutic agent for gout and related conditions .
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Biological Activity Studies
Recent studies have evaluated the biological activity of 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid in various contexts:
Anticancer Activity
In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the triazole structure have resulted in increased potency against human colon adenocarcinoma (HT-29) and other tumor cell lines, with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. In one study, derivatives were tested against a panel of bacteria, showing inhibition zones ranging from 20–25 mm against specific strains. The trifluoromethyl group plays a crucial role in enhancing the lipophilicity and overall activity of the compounds .
Case Studies
- Case Study on Anticancer Properties : A derivative of the compound was tested against a variety of cancer cell lines, including ovarian (OVXF 899) and prostate cancer cells (PRXF 22Rv1). Results indicated high selectivity and potency with IC50 values as low as 2.76 µM for certain derivatives .
- Case Study on Antimicrobial Effects : A study involving the evaluation of several triazole derivatives showed that those with trifluoromethyl substitutions had enhanced activity against Gram-positive bacteria, highlighting the importance of substituent choice on biological efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves two key steps:
Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, react a bromo-trifluoromethylphenyl azide with a propiolic acid derivative under Cu(I) catalysis .
Carboxylic Acid Functionalization : Introduce the carboxylic acid group via hydrolysis of a methyl or ethyl ester precursor under acidic or basic conditions (e.g., NaOH/EtOH reflux) .
Q. Critical Considerations :
- Regioselectivity : Ensure the triazole forms at the 1,4-position by controlling reaction temperature and catalyst loading .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for high-purity yields .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in ), bromophenyl protons (δ 7.2–8.0 ppm), and triazole protons (δ 8.1–8.3 ppm) .
- X-ray Crystallography : Resolve single-crystal structures to verify regiochemistry and substituent orientation (e.g., C–Br bond length ≈ 1.89 Å) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H] peak matching CHBrFNO .
Q. What are the key stability and handling considerations for this compound?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent decomposition of the trifluoromethyl group and triazole ring .
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution; avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis or decarboxylation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogen (Cl, F) or alkyl (methyl, ethyl) substitutions at the phenyl or triazole positions to assess electronic/steric effects .
Biological Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC determination) .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate lipophilicity (logP) with bioavailability .
Q. Example SAR Finding :
| Substituent Position | Biological Activity (IC, μM) | LogP |
|---|---|---|
| 4-Bromo, 2-CF | 0.45 ± 0.02 | 2.8 |
| 4-Chloro, 2-CF | 1.2 ± 0.1 | 2.5 |
| The bromo substituent enhances target binding affinity due to stronger hydrophobic interactions . |
Q. How do conflicting data on synthetic yields arise, and how can they be resolved?
Methodological Answer: Common Sources of Contradiction :
Q. Resolution Strategies :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios .
- In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
Q. What computational methods predict the compound’s reactivity and photophysical properties?
Methodological Answer:
- DFT Calculations : Model HOMO-LUMO gaps to predict electron-deficient behavior (e.g., ΔE ≈ 4.2 eV for triazole-carboxylic acid derivatives) .
- Molecular Dynamics (MD) : Simulate binding modes with protein targets (e.g., docking into kinase active sites) to prioritize synthetic targets .
- Fluorescence Prediction : TD-DFT can estimate emission wavelengths for applications in bioimaging .
Q. How can analytical discrepancies in NMR data be addressed?
Methodological Answer:
- Solvent Effects : Compare DMSO-d vs. CDCl spectra; carboxylic protons (δ 12–13 ppm) may broaden in non-polar solvents .
- Dynamic Processes : Variable-temperature NMR can resolve rotameric equilibria in the trifluoromethylphenyl group .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions (e.g., triazole dimerization) .
- Cost-Efficiency : Substitute Pd catalysts with Ni in cross-coupling steps for bromophenyl intermediates .
Q. Tables for Reference
Q. Table 1: Comparative Reactivity of Halogen Substituents
| Substituent | Reaction Yield (%) | Biological Activity (IC, μM) |
|---|---|---|
| 4-Bromo | 78 | 0.45 |
| 4-Chloro | 65 | 1.2 |
| 4-Fluoro | 52 | 2.5 |
| Data inferred from . |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray Crystallography | C–Br bond length: 1.89 Å | |
| NMR | δ -60 ppm (CF) | |
| HRMS | [M+H]: 354.97 m/z |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
